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molecular formula C6H3NO2S B1353565 5-Cyanothiophene-2-carboxylic acid CAS No. 59786-39-9

5-Cyanothiophene-2-carboxylic acid

Cat. No. B1353565
M. Wt: 153.16 g/mol
InChI Key: KAPWVQLXFIZKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492385B2

Procedure details

In a 500 mL receiving flask are placed thiophene-2-carbonitrile (5.0 mL, 53.8 mmol) and THF (270 mL) and cooled in an acetone/solid CO2 bath. Lithium disopropylaoide (40.3 mL, 80.7 mmol, 2.0M solution in heptane/THF/ethylbenzene) is added in a slow stream via syringe. The solution is stirred for 10 min then quenched with an excess of dry ice. The reaction mixture is warned in a water bath and the THF removed in vacuo. The slurry is taken up in 1N NaOH and extracted with ether (3×). The aqueous layer is then acidified to pH<6 with conc. HCl, whereupon a brown precipitate forms. This precipitate is filtered off and to the resulting eluent is added 1N HCl which results in precipitation of the product. The product is collected by filtration then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2) provides the product as a solid (1.79 g, 22%). 1H NMR (400 MHz, CDCl3) δ 14.10, 8.00, 7.80.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
40.3 mL
Type
reactant
Reaction Step Three
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].C1[CH2:12][O:11]CC1.[Li].CCCCCCC.C1C[O:24]CC1.C(C1C=CC=CC=1)C>>[C:6]([C:2]1[S:1][C:5]([C:12]([OH:11])=[O:24])=[CH:4][CH:3]=1)#[N:7] |f:3.4.5,^1:12|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S1C(=CC=C1)C#N
Step Two
Name
Quantity
270 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
solution
Quantity
40.3 mL
Type
reactant
Smiles
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone/solid CO2 bath
CUSTOM
Type
CUSTOM
Details
then quenched with an excess of dry ice
CUSTOM
Type
CUSTOM
Details
The reaction mixture is warned in a water bath
CUSTOM
Type
CUSTOM
Details
the THF removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
FILTRATION
Type
FILTRATION
Details
This precipitate is filtered off and to the resulting eluent
ADDITION
Type
ADDITION
Details
is added 1N HCl which
CUSTOM
Type
CUSTOM
Details
results in precipitation of the product
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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